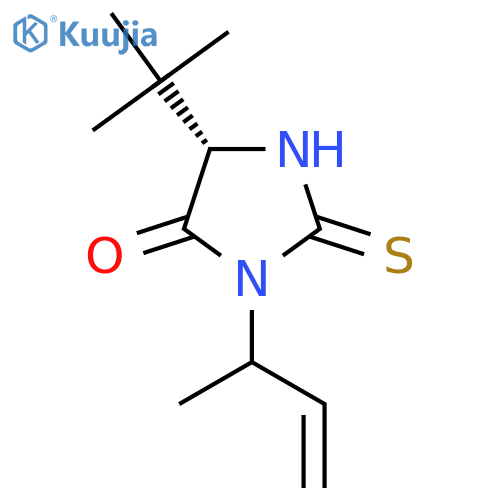Cas no 2166395-94-2 ((5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one)

2166395-94-2 structure
商品名:(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one 化学的及び物理的性質
名前と識別子
-
- (5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one
- EN300-1274530
- 2166395-94-2
-
- インチ: 1S/C11H18N2OS/c1-6-7(2)13-9(14)8(11(3,4)5)12-10(13)15/h6-8H,1H2,2-5H3,(H,12,15)/t7?,8-/m1/s1
- InChIKey: IAPOBNJYXLAGRZ-BRFYHDHCSA-N
- ほほえんだ: S=C1N(C(C=C)C)C([C@H](C(C)(C)C)N1)=O
計算された属性
- せいみつぶんしりょう: 226.11398438g/mol
- どういたいしつりょう: 226.11398438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 64.4Ų
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1274530-1.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 1g |
$1070.0 | 2023-06-08 | ||
| Enamine | EN300-1274530-500mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 500mg |
$1027.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-1000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 1000mg |
$1070.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-50mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 50mg |
$900.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-100mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 100mg |
$943.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-10000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 10000mg |
$4606.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-5.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 5g |
$3105.0 | 2023-06-08 | ||
| Enamine | EN300-1274530-2.5g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 2.5g |
$2100.0 | 2023-06-08 | ||
| Enamine | EN300-1274530-5000mg |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 5000mg |
$3105.0 | 2023-10-01 | ||
| Enamine | EN300-1274530-10.0g |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one |
2166395-94-2 | 10g |
$4606.0 | 2023-06-08 |
(5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
2166395-94-2 ((5S)-3-(but-3-en-2-yl)-5-tert-butyl-2-sulfanylideneimidazolidin-4-one) 関連製品
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量